(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine
Overview
Description
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is known for its versatile applications in scientific research, particularly in medicinal chemistry, drug discovery, and biochemical studies.
Preparation Methods
The synthesis of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine typically involves the reaction of butan-2-amine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new substituted amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Scientific Research Applications
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a building block for drug molecules targeting neurological and psychiatric disorders.
Drug Discovery: This compound is employed in high-throughput screening assays to identify potential therapeutic agents.
Biochemical Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to physiological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine can be compared with other similar compounds, such as:
(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine: This compound has a similar structure but with a different substitution pattern on the aromatic ring, leading to variations in its chemical and biological properties.
(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine: Another structural isomer with different substitution positions, affecting its reactivity and applications.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-10(2)14-9-11-7-6-8-12(15-3)13(11)16-4/h6-8,10,14H,5,9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJIJINMLJVALZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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